2,4-Dinitrophenyl beta-d-glucopyranoside
Overview
Description
2,4-Dinitrophenyl beta-d-glucopyranoside is a glycoside compound that consists of a beta-d-glucopyranoside moiety linked to a 2,4-dinitrophenyl group. This compound is often used in biochemical research due to its chromogenic properties, which make it useful for enzyme assays and other analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitrophenyl beta-d-glucopyranoside typically involves the reaction of 2,4-dinitrophenol with beta-d-glucopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl beta-d-glucopyranoside undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups on the phenyl ring.
Common Reagents and Conditions
Acidic Hydrolysis: Typically performed using hydrochloric acid or sulfuric acid at elevated temperatures.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide solutions are commonly used under reflux conditions.
Major Products
Hydrolysis Products: 2,4-dinitrophenol and beta-d-glucose.
Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be formed.
Scientific Research Applications
2,4-Dinitrophenyl beta-d-glucopyranoside is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 2,4-dinitrophenyl beta-d-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the release of 2,4-dinitrophenol and beta-d-glucose. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is stabilized by the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl beta-d-glucopyranoside: Similar in structure but with a single nitro group at the para position.
2-Nitrophenyl beta-d-glucopyranoside: Contains a nitro group at the ortho position.
4-Nitrophenyl alpha-d-glucopyranoside: An alpha-anomer of the glucopyranoside with a nitro group at the para position.
Uniqueness
2,4-Dinitrophenyl beta-d-glucopyranoside is unique due to the presence of two nitro groups, which enhance its chromogenic properties and make it particularly useful for sensitive enzyme assays. The dual nitro groups also influence its reactivity and stability compared to mono-nitro derivatives .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUPNGKLHFUED-RMPHRYRLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25775-97-7 | |
Record name | 2,4-Dinitrophenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25775-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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